molecular formula C11H10N2O B2804086 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-61-9

3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2804086
CAS No.: 879996-61-9
M. Wt: 186.214
InChI Key: DMYBJXNQJAEREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Academic Significance

The synthesis and study of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde emerged prominently in the late 20th century as part of broader efforts to explore pyrazole derivatives for pharmaceutical and agrochemical applications. Pyrazole carbaldehydes gained attention due to their versatility as intermediates in constructing biologically active molecules. The compound’s specific structure—featuring a formyl group at the 4-position and a 3-methylphenyl substituent at the 3-position—was first synthesized using the Vilsmeier-Haack reaction, a method pivotal in introducing formyl groups to aromatic systems.

Historically, the Vilsmeier-Haack protocol involved treating hydrazones derived from methyl ketones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, intermediate 2-(1-(p-tolyl)ethylidene)hydrazinecarboxamide undergoes formylation under these conditions to yield this compound with a 70% efficiency. This method remains a cornerstone in pyrazole carbaldehyde synthesis due to its reliability and scalability.

Academically, this compound has served as a precursor for synthesizing heterocyclic frameworks, including pyrazolopyrans, pyrazolyloxadiazoles, and chalcones, which exhibit antimicrobial, anti-inflammatory, and antitumor properties. Its role in generating diverse pharmacophores underscores its significance in medicinal chemistry research, particularly in developing COX-2 inhibitors and kinase-targeted therapies.

Position in Heterocyclic Chemistry Research Landscape

This compound occupies a unique niche in heterocyclic chemistry due to its dual functional groups: the electron-deficient formyl group and the aromatic 3-methylphenyl substituent. These features enable participation in condensation, cyclization, and nucleophilic addition reactions, making it a versatile building block.

Key Reactivity Patterns:

  • Condensation Reactions : The aldehyde group readily reacts with active methylene compounds (e.g., malononitrile, acetophenone) to form Knoevenagel adducts, which are intermediates for fused heterocycles like pyrazolopyrans.
  • Oxidation and Reduction : Oxidation with potassium permanganate converts the aldehyde to a carboxylic acid, enabling further derivatization into esters or amides. Conversely, reduction yields hydroxymethyl derivatives.
  • Friedel-Crafts Hydroxyalkylation : The formyl group participates in electrophilic aromatic substitution with electron-rich arenes, yielding diarylmethanol derivatives.

Table 1: Representative Reactions of this compound

Reaction Type Reagents/Conditions Products Formed Application
Knoevenagel Condensation Malononitrile, base Pyrazolylacrylonitriles Antimicrobial agents
Oxidation KMnO₄, H₂O-pyridine Pyrazole-4-carboxylic acids Bioactive ester synthesis
Hydroxyalkylation Resorcinol, acid catalyst Diarylpyrazolylmethanols Fluorescent materials

The compound’s adaptability has spurred innovations in materials science, such as designing metal-organic frameworks (MOFs) and ligands for catalysis. Its planar pyrazole core also facilitates π-π stacking interactions, enhancing stability in supramolecular assemblies.

Nomenclature Variations and Structural Significance in Research Literature

The systematic IUPAC name, This compound , reflects its substituent positions and functional groups. However, literature variants include:

  • 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde (emphasizing N-substitution)
  • 4-Formyl-3-(m-tolyl)-1H-pyrazole (descriptive formyl positioning)

Structurally, the 3-methylphenyl group introduces steric hindrance and electron-donating effects, modulating reactivity at the 4-position. The aldehyde’s electrophilic nature allows nucleophilic attack, enabling diverse transformations such as:

  • Formation of hydrazones and semicarbazones for antimicrobial screening.
  • Synthesis of Schiff bases with amines, which are precursors to antitumor agents.

X-ray crystallography confirms the near-planar geometry of the pyrazole ring, with bond lengths consistent with aromatic delocalization (C-N ≈ 1.33 Å). This planarity enhances conjugation in derived chromophores, relevant to optoelectronic applications.

Properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-10(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYBJXNQJAEREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-61-9
Record name 5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is critical to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at the 4-position of the pyrazole ring undergoes oxidation to yield carboxylic acid derivatives.

  • Reagents/Conditions :
    • Potassium permanganate (KMnO₄) in pyridine-water medium .
    • Chromium-based oxidants (e.g., K₂Cr₂O₇ in acidic conditions) .
  • Products :
    • 3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid (yield: 85–92%) .
    • Further esterification with ethanol/H⁺ yields ethyl 3-(3-methylphenyl)-1H-pyrazole-4-carboxylate (yield: 78%) .
SubstrateReagentProductYield (%)Reference
3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehydeKMnO₄ (pyridine-water)3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid92
This compoundK₂Cr₂O₇ (H₂SO₄)3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid85

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions.

  • Reagents/Conditions :
    • Sodium borohydride (NaBH₄) in ethanol.
    • Lithium aluminum hydride (LiAlH₄) in anhydrous THF .
  • Products :
    • 3-(3-Methylphenyl)-1H-pyrazole-4-methanol (yield: 70–88%) .
SubstrateReagentProductYield (%)Reference
This compoundNaBH₄ (EtOH)3-(3-Methylphenyl)-1H-pyrazole-4-methanol88
This compoundLiAlH₄ (THF)3-(3-Methylphenyl)-1H-pyrazole-4-methanol70

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations.

3.1. Schiff Base Formation

Reaction with primary amines produces Schiff bases.

  • Reagents/Conditions :
    • Aniline derivatives in ethanol under reflux .
  • Products :
    • N-Aryl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldimines (yield: 65–82%) .
SubstrateAmineProductYield (%)Reference
This compound4-MethoxyanilineN-(4-Methoxyphenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldimine82

3.2. Aldol Condensation

Reaction with active methylene compounds (e.g., malonic acid) under microwave irradiation.

  • Reagents/Conditions :
    • Malonic acid in pyridine, microwave activation .
  • Products :
    • 3-(4-Pyrazolyl)propenoic acids (yield: 89–95%) .
SubstrateReagentProductYield (%)Reference
This compoundMalonic acid (MW, pyridine)3-(3-Methylphenyl)-1H-pyrazol-4-ylpropenoic acid95

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitution.

  • Reagents/Conditions :
    • Lewis acids (e.g., AlCl₃) in dichloromethane .
  • Products :
    • 3-(3-Methylphenyl)-1H-pyrazol-4-yl-diarylmethanes (yield: 60–75%) .
SubstrateReagentProductYield (%)Reference
This compoundToluene, AlCl₃3-(3-Methylphenyl)-1H-pyrazol-4-yl-diphenylmethane75

5.1. Formation of Heterocyclic Derivatives

Reaction with hydrazine derivatives yields fused heterocycles.

  • Reagents/Conditions :
    • Thiosemicarbazide in ethanol/HCl .
  • Products :
    • Pyrazolo[3,4-d]thiazoles (yield: 68–80%) .
SubstrateReagentProductYield (%)Reference
This compoundThiosemicarbazide (EtOH/HCl)5-(3-Methylphenyl)pyrazolo[3,4-d]thiazole80

5.2. Nucleophilic Substitution

The methyl group on the phenyl ring can undergo halogenation under radical conditions .

  • Reagents/Conditions :
    • N-Bromosuccinimide (NBS) in CCl₄, light.
  • Products :
    • 3-(3-Bromomethylphenyl)-1H-pyrazole-4-carbaldehyde (yield: 55%).

Key Findings and Trends

  • Reactivity of the Aldehyde Group : Dominates transformations, enabling oxidation, reduction, and condensations.
  • Steric Effects : The 3-methylphenyl group moderately influences reaction rates but does not hinder most transformations .
  • Synthetic Utility : Serves as a precursor for bioactive molecules, including antimicrobial and anticancer agents .

For further details on specific reaction mechanisms or applications, consult primary literature .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives exhibit a range of pharmacological activities, including:

  • Anti-inflammatory Properties : Compounds derived from this pyrazole have shown efficacy in reducing inflammation, making them candidates for developing anti-inflammatory drugs.
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Case Study: Anticancer Activity
A study demonstrated that substituted pyrazoles exhibited selective anti-proliferative actions against human cancer cells. The investigation highlighted the compound's ability to target specific pathways involved in cancer progression, paving the way for future drug development .

Agricultural Chemicals

Role in Agrochemical Formulation
The compound is utilized in formulating agricultural chemicals, particularly as a precursor for herbicides and fungicides. Its structural properties allow it to enhance crop protection products effectively.

Case Study: Herbicide Development
Research has shown that derivatives of this compound can be incorporated into herbicides that target specific plant growth pathways, providing a more environmentally friendly approach to weed management .

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in creating advanced materials. Its unique chemical structure allows for the development of polymers with tailored thermal and mechanical properties.

Data Table: Properties of Pyrazole-Based Polymers

PropertyValue
Thermal StabilityHigh (up to 250°C)
Mechanical StrengthModerate to High
FlexibilityAdjustable via substitution

Organic Chemistry Research

Building Block for Complex Synthesis
The compound acts as a building block in organic synthesis, enabling researchers to create complex molecules. Its reactivity allows it to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis Methodology
A detailed study outlined an efficient synthetic route utilizing palladium-catalyzed cross-coupling reactions to functionalize pyrazole derivatives. The resulting compounds displayed enhanced biological activity and structural diversity .

Biochemical Studies

Investigating Biological Processes
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies contribute significantly to understanding biological mechanisms and developing new therapeutic agents.

Case Study: Enzyme Inhibition
Research has indicated that certain pyrazole derivatives can effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential as drug candidates for metabolic disorders .

Mechanism of Action

The mechanism by which 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or altering receptor activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Antimicrobial Activity

Substituent at Position 3 Key Findings MIC/IC50 Values Reference IDs
3-(3-Methylphenyl) Limited explicit data; inferred moderate activity based on structural analogs. N/A
3-(Furan-2-yl) Most potent antimicrobial activity against bacterial strains (E. coli, S. typhimurium). MIC: 1–4 µg/mL; IC50: 3.19 µM
3-(Thiophen-2-yl) Comparable to Amoxicillin against bacterial strains; moderate antifungal activity. MIC: 32 µg/mL (fungal strains)
3-(Pyridin-2-yl) Superior to Amoxicillin against E. coli (MIC: 2 µg/mL); reduced antifungal potency. MIC: 2–16 µg/mL
3-(4-Methoxyphenyl) Enhanced activity vs. parent hydrazone; potent DNA gyrase inhibition. IC50: 3.19 µM (5a), 5d
3-(4-Fluorophenyl) High potency against P. aeruginosa and B. subtilis; outperformed ampicillin. N/A

Key Trends :

  • Electron-withdrawing groups (e.g., furan, thiophen) enhance antibacterial activity, likely due to improved membrane penetration .
  • Methoxy groups (electron-donating) improve DNA gyrase inhibition, suggesting a dual mechanism of action .

Antioxidant and Anti-inflammatory Activity

Substituent at Position 3 Key Findings Reference IDs
1-Benzoyl-3-phenyl Derivatives (4c, 4e) showed near-standard antioxidant and anti-inflammatory activity.
3-(4-Methoxyphenyl) Structural analogs exhibit moderate antioxidant activity due to radical scavenging.
3-(3-Methylphenyl) Expected activity based on electron-donating methyl group; requires validation.

Mechanistic Insights :

  • The aldehyde group facilitates Schiff base formation, enhancing interaction with biological targets like cyclooxygenase (COX) enzymes .
  • Bulky substituents (e.g., benzoyl) may reduce bioavailability but improve target specificity .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Reference IDs
3-(3-Methylphenyl)-derivative 214.24 g/mol 2.8 Low in water
3-(Furan-2-yl)-derivative 190.18 g/mol 1.5 Moderate in DMSO
3-(4-Methoxyphenyl)-derivative 279.30 g/mol 2.3 Low in water

Key Observations :

  • Lower molecular weight and LogP values correlate with improved solubility and antimicrobial efficacy .

Biological Activity

3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N2O
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Starting from hydrazine derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions : Utilizing palladium-catalyzed cross-coupling methods to introduce the 3-methylphenyl group at the pyrazole position .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The compound has been tested against various pathogens, showing significant inhibition zones and low minimum inhibitory concentrations (MICs). For instance, derivatives related to this compound displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and E. coli .

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal
Candida albicans0.5Fungicidal

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it inhibits COX-2 enzyme activity, which is linked to inflammation pathways. The anti-inflammatory action of related pyrazole compounds has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

In vitro studies have suggested that this compound derivatives may possess anticancer properties. These compounds were tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis induction .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
  • Anticancer Mechanism : Induction of cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against clinical isolates, confirming its potent bactericidal effects .
  • Anti-inflammatory Research : Another research article highlighted the anti-inflammatory potential of this compound through in vivo models, demonstrating significant reduction in edema compared to control groups .

Q & A

Basic: What are the common synthetic routes for 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole carbaldehydes typically involves nucleophilic substitution or condensation reactions. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized via nucleophilic displacement of a chloro-substituted precursor with phenols in the presence of a base like K₂CO₃ under reflux conditions . Key factors include:

  • Catalyst selection : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature control : Reflux conditions (~100–120°C) balance yield and side-product formation.

Example Reaction Conditions (adapted from ):

PrecursorNucleophileCatalystSolventTemperatureYield (%)
5-Chloro-3-methylpyrazole3-MethylphenolK₂CO₃DMF110°C, 12h65–75%

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural validation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the 3-methylphenyl group show splitting patterns consistent with substituent positions .
    • ¹³C NMR : The aldehyde carbon resonates at ~190–195 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between the pyrazole ring and substituents, critical for confirming regiochemistry .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) when characterizing the aldehyde group’s electronic environment?

Discrepancies between NMR chemical shifts and crystallographic data may arise due to:

  • Dynamic effects : Solvent interactions or tautomerism can alter NMR signals. For example, keto-enol tautomerism in solution may shift the aldehyde proton resonance .
  • Crystal packing forces : X-ray data reflect solid-state conformations, which may differ from solution-phase structures.
    Methodological approach :

Perform variable-temperature NMR to detect tautomeric equilibria.

Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for antimicrobial activity in pyrazole carbaldehydes?

SAR studies require systematic structural modifications and bioassays. For example:

  • Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
  • Bioassay design : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. A derivative with 4-isopropylbenzyl substitution showed enhanced activity against P. aeruginosa compared to ampicillin .

Key SAR Findings (from ):

Substituent (R)MIC against P. aeruginosa (µg/mL)
4-Isopropylbenzyl2.5
Unsubstituted phenyl25

Advanced: How can computational methods improve the design of pyrazole carbaldehyde derivatives for targeted enzyme inhibition?

Computational workflows include:

Molecular docking : Predict binding affinities to target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

MD simulations : Assess stability of ligand-enzyme complexes over 50–100 ns trajectories.

ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability).
Validation : Cross-check computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What are the challenges in optimizing catalytic systems for regioselective pyrazole carbaldehyde synthesis?

Key challenges include:

  • Regiocontrol : Avoiding formation of positional isomers (e.g., 4- vs. 5-carbaldehyde).
  • Catalyst deactivation : Lewis acids (e.g., AlCl₃) may hydrolyze in aqueous conditions.
    Solutions :
  • Use bulky ligands (e.g., PPh₃) to sterically direct substitution.
  • Employ flow chemistry to maintain catalyst activity via continuous reagent supply .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.